molecular formula C24H34N2O3 B10987151 2'-butyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10987151
M. Wt: 398.5 g/mol
InChI Key: ZOULDLURFKCWEC-UHFFFAOYSA-N
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Description

2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Chemical Reactions Analysis

Types of Reactions

2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific biological pathways.

    Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives and tetrahydropyran-containing molecules. Examples include:

Uniqueness

What sets 2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-butyl-N-(oxan-4-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-2-3-14-26-23(28)20-9-5-4-8-19(20)21(24(26)12-6-7-13-24)22(27)25-17-18-10-15-29-16-11-18/h4-5,8-9,18,21H,2-3,6-7,10-17H2,1H3,(H,25,27)

InChI Key

ZOULDLURFKCWEC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4CCOCC4

Origin of Product

United States

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